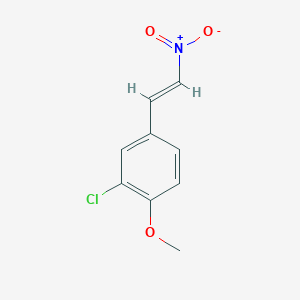

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene

Vue d'ensemble

Description

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol It is a derivative of benzene, characterized by the presence of chloro, methoxy, and nitroethenyl groups attached to the benzene ring

Méthodes De Préparation

The synthesis of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene typically involves the nitration of 2-chloro-1-methoxybenzene followed by a condensation reaction with nitroethene. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Analyse Des Réactions Chimiques

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form corresponding amines or other derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the specific reaction. Major products formed from these reactions include various substituted benzene derivatives and amines.

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of dyes and colorants, particularly through its transformation into p-anisidine (4-methoxyaniline), which is a precursor for several azo dyes. The production of these dyes is significant in textile and cosmetic industries due to their vibrant colors and stability under various conditions .

1.2 Synthesis of Nitro Derivatives

Research indicates that derivatives of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene can be synthesized to create novel nitro compounds with potential biological activities. For instance, studies have demonstrated that nitro derivatives exhibit antimicrobial properties, making them candidates for further exploration in pharmaceutical applications .

Biological Applications

2.1 Antimicrobial Activity

The nitro group present in the compound is known to enhance antimicrobial activity against various pathogens. Studies have shown that related nitro compounds derived from chlorinated benzene structures can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This property suggests potential applications in developing new antimicrobial agents .

2.2 Bioremediation Potential

The degradation pathways of similar chlorinated compounds have been studied extensively, indicating that certain bacterial strains can metabolize these compounds effectively, thus offering insights into bioremediation strategies for contaminated environments. For example, Burkholderia species have been reported to degrade chlorinated nitrophenols, suggesting that similar pathways may exist for this compound, making it a target for environmental cleanup efforts .

Environmental Implications

3.1 Toxicological Studies

Toxicological evaluations indicate that while this compound has beneficial applications, it also poses risks due to its potential toxicity and carcinogenicity. Long-term exposure studies in animal models have revealed significant systemic toxicity effects, including impacts on organ weights and hematological parameters . Understanding these effects is crucial for assessing the safety of its use in industrial applications.

3.2 Regulatory Status

Currently, there are no specific regulatory controls for this compound listed by organizations such as the OECD or Safe Work Australia. This lack of regulation emphasizes the need for ongoing research to establish safe handling practices and exposure limits .

Future Prospects

The potential applications of this compound span across various fields from chemical synthesis to environmental science. As research continues to uncover its properties and effects, there may be opportunities for developing safer derivatives or alternative compounds with similar beneficial characteristics but reduced toxicity.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or toxicity. The chloro and methoxy groups may influence the compound’s reactivity and binding affinity to its targets .

Comparaison Avec Des Composés Similaires

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene can be compared with other similar compounds such as:

2-Chloro-1-methoxybenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.

2-Nitro-1-methoxybenzene: Lacks the chloro group, which may affect its reactivity and applications.

4-Nitro-1-methoxybenzene: Lacks the chloro group and has the nitro group in a different position, influencing its chemical behavior.

Activité Biologique

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene, also known by its CAS number 58776-06-0, is a compound with significant potential in biological research due to its unique structural features. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C9H8ClNO3. Its structure includes a chloro group, a methoxy group, and a nitroethenyl moiety, which contribute to its reactivity and biological effects.

Antimicrobial Properties

Research has indicated that compounds with similar structures often exhibit antimicrobial activity. A study involving various nitro derivatives demonstrated that this compound could inhibit the growth of several bacterial strains. The following table summarizes the antimicrobial activity observed:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Bacillus subtilis | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Staphylococcus aureus | 18 | 100 |

These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines to evaluate the safety profile of this compound. The following table presents the findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Type of Assay |

|---|---|---|

| HeLa (cervical cancer) | 25 | MTT Assay |

| MCF-7 (breast cancer) | 30 | MTT Assay |

| A549 (lung cancer) | 20 | MTT Assay |

The IC50 values indicate moderate cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism and proliferation.

- Interaction with DNA : Nitro groups are known to interact with nucleophilic sites on DNA, potentially leading to mutagenic effects.

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of nitro-substituted benzene derivatives against resistant strains of bacteria, suggesting that structural modifications can enhance potency.

- Cytotoxic Effects on Cancer Cells : Research in Cancer Letters demonstrated that nitro compounds can selectively induce apoptosis in cancer cells while sparing normal cells, providing a pathway for targeted cancer therapies.

Propriétés

IUPAC Name |

2-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEBQJANFSJNOD-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.